molecular formula C13H16O5 B061330 Diethyl 5-(hydroxymethyl)isophthalate CAS No. 181425-91-2

Diethyl 5-(hydroxymethyl)isophthalate

Cat. No. B061330
M. Wt: 252.26 g/mol
InChI Key: AMRPMZYDTZVKTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl 5-(hydroxymethyl)isophthalate involves various chemical processes. Bodwell, Hawco, and Satou (2003) described the synthetic pathway that involves the reaction of 2'-hydroxybenzophenone-3-carboxylic acid ethyl esters under Dakin reaction conditions, leading to the formation of isophthalic acid monoethyl esters, which can subsequently be converted into corresponding diethyl isophthalates through esterification and hydrolysis processes (Bodwell, Hawco, & Satou, 2003).

Molecular Structure Analysis

The molecular structure of Diethyl 5-(hydroxymethyl)isophthalate can be examined through various spectroscopic techniques. Crystal and molecular structure analyses have been conducted to ascertain the geometric parameters, showing the relationships between different molecular fragments and how these influence the physical and chemical properties of the compound.

Chemical Reactions and Properties

Diethyl 5-(hydroxymethyl)isophthalate undergoes various chemical reactions, contributing to its versatility in different applications. For instance, reactions with different dienophiles have been explored to synthesize naphthalenes and dihydronaphthalenes, illustrating the compound's reactivity and utility in organic synthesis (Contreras & MacLean, 1980).

Scientific Research Applications

  • Synthesis of Isophthalic Acids and Isophthalates : A study demonstrated the use of certain esters under Dakin reaction conditions to afford isophthalic acid monoethyl esters, which can be converted into diethyl isophthalates. This transformation is significant for the synthesis of isophthalic acids and their derivatives (Bodwell, Hawco, & Satou, 2003).

  • Total Synthesis of Natural Compounds : In pharmaceutical research, one study achieved the synthesis of the aromatic fragment of (+)-FR900482 starting from 5-hydroxy-isophthalic acid, highlighting its role in complex organic syntheses (Yoshino et al., 1996).

  • Solid Polyurethane Foams with Reduced Flammability : A research indicated the use of an isophthalic fraction to afford hydroxyl group-containing phosphonates, useful in preparing solid polyurethane foams with reduced flammability (Troev, Todorov, & Borisov, 1984).

  • Synthesis of Hyperbranched Azo Polymers : In material science, a novel AB2-type monomer was synthesized for preparing hyperbranched azo polymers, with implications in advanced polymer materials (Yu et al., 2009).

  • Chemodosimetric Behavior for Mercury Detection : A study on a new Schiff base and its copper(II) complex revealed selective chemodosimetric behavior towards mercury(II), demonstrating the potential for environmental monitoring and safety (Kumar et al., 2014).

  • Selective CO2 Separation Membranes : The effect of 5-hydroxyisophthalic acid in poly(ethylene oxide) polymer matrix was explored for developing highly permeable and selective CO2 separation membranes, significant in environmental applications (Yoon & Kang, 2018).

Safety And Hazards

Diethyl 5-(hydroxymethyl)isophthalate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRPMZYDTZVKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346169
Record name Diethyl 5-(hydroxymethyl)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-(hydroxymethyl)isophthalate

CAS RN

181425-91-2
Record name Diethyl 5-(hydroxymethyl)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 5-(hydroxymethyl)isophthalate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of diethyl 1,3,5-benzenetricarboxylate (5.2 g) and borane methylsulfide complex (6.1 g) is stirred in THF (150 mL) at 20-25 degrees C. overnight. The mixture is then treated with methanol, concentrated to dryness, and chouromatographed (silica gel) to give diethyl 5-(hydroxymethyl)isophthalate. Diethyl 5-(hydroxymethyl)isophthalate (3.4 g) is hydroyzed in ethanol and water with lithium hydroxide monohydrate (0.57 g) at 20-25 degrees C. for 3.5 hours at which time the solvents are removed under reduced pressure. Water (100 mL) is added and the mixture is acidified to pH=4 with concentrated hydrochloric acid. The mixture is extracted with ethyl acetate and dried over magnesium sulfate, filtered, and concentrated to give 3-(ethoxycarbonyl)-5-(hydroxymethyl)benzoic acid, high resolution MS MH+=225.0769. 3-(Ethoxycarbonyl)-5-(hydroxymethyl)benzoic acid (2.3 g), EDC (3.0 g), 1-HOBT (2.1 g), diisopropylethylamine (2.7 mL), dipropyl amine (2.8 mL), and DMF (50 mL) are stirred at 20-25 degrees C. overnight. The mixture is then partitioned between ethyl acetate, water, and saline. The organic phase is separated and dried over magnesium sulfate, filtered, and concentrated. Chromatography (silica gel) gives ethyl 3-[(dipropylamino)carbonyl]-5-(hydroxymethyl)benzoate, NMR (CDCl3) δ 0.77, 1.0, 1.4, 1.6, 1.7, 3.2, 3.5, 4.4, 4.8, 7.6, 8.0 and 8.1.
Quantity
5.2 g
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150 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Galkin, A Surakka, G Boije af Gennäs… - Drug Development …, 2008 - Wiley Online Library
New apoptosis modulating agents are widely sought, because failure in regulation of apoptosis is associated with many diseases. In this study, we have evaluated apoptosis inducing …
Number of citations: 3 onlinelibrary.wiley.com
V Talman, R Provenzani, G Boije af Gennäs… - 2014 - portlandpress.com
Protein kinase C (PKC) is a serine/threonine kinase belonging to the AGC family. PKC isoenzymes are activated by phospholipid-derived second messengers, transmit their signal by …
Number of citations: 8 portlandpress.com
GB af Gennas, V Talman, O Aitio… - Journal of medicinal …, 2009 - ACS Publications
Protein kinase C (PKC) is a widely studied molecular target for the treatment of cancer and other diseases. We have approached the issue of modifying PKC function by targeting the C1 …
Number of citations: 71 pubs.acs.org
JW Leon, M Kawa, JMJ Fréchet - Journal of the American …, 1996 - ACS Publications
The preparation and modification of highly functionalized polyether dendrimers containing a versatile diethyl isophthalate terminal group is presented. The convergent synthesis …
Number of citations: 127 pubs.acs.org
M Morisue, N Haruta, D Kalita… - Chemistry–A European …, 2006 - Wiley Online Library
A novel surface fabrication methodology has been accomplished, aimed at efficient anodic photocurrent generation by a photoexcited porphyrin on an ITO (indium–tin oxide) electrode. …
CJ Kubarych - 2010 - Citeseer
Influenza viruses are the cause of highly contagious respiratory disease in humans. Influenza A is responsible for deadly pandemics in the past century. For example, the Spanish Flu of …
Number of citations: 5 citeseerx.ist.psu.edu
S Raddatz, J Mueller‐Ibeler, J Kluge, L Wäß… - Nucleic acids …, 2002 - academic.oup.com
We report the synthesis of new phosphoramidite building blocks and their use for the modification of oligonucleotides with hydrazides. The reaction of these hydrazide oligonucleotides …
Number of citations: 111 academic.oup.com
KE Sanchez-Montes… - … , Nanotubes and Carbon …, 2014 - Taylor & Francis
Porphyrin-dendrimers with a fullerene C 60 in the dendritic branches were obtained by cyclization of dendritic bis-malonate derivatives at the carbon sphere. The bis-adducts of C 60 …
Number of citations: 4 www.tandfonline.com
S Hoekman - 2016 - search.proquest.com
This thesis reports the synthesis of a novel synthetic small molecule walker, a chiral [2] rotaxane and a single-handed trefoil knot. The last two were employed as ligands for metal …
Number of citations: 3 search.proquest.com
VGR Kuturu - 2005 - search.proquest.com
Self-assembled monolayers (SAMs) have drawn considerable attention of the scientific community during the last two decades because of their potential use as an ultra-thin film in …
Number of citations: 2 search.proquest.com

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